4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

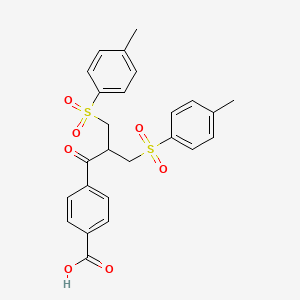

4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid is a complex organic compound with the molecular formula C25H24O7S2 and a molecular weight of 500.59 g/mol . This compound features a benzoic acid core with tosyl (p-toluenesulfonyl) groups attached, making it a versatile molecule in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid typically involves multi-step organic reactions. One common method includes the tosylation of benzoic acid derivatives followed by further functionalization to introduce the tosylmethyl and propanoyl groups . The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography are employed to produce the compound in bulk .

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The tosyl groups can be displaced by nucleophiles such as thiols or amines via Michael addition.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.

Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and nucleophiles (e.g., thiols, amines). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioethers, while esterification with alcohols produces esters .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

- This compound serves as a versatile building block in organic synthesis. The presence of the tosyl group allows for selective reactions while protecting other functional groups, making it useful in multi-step synthetic pathways. For instance, it can be utilized in the formation of nonsteroidal anti-inflammatory drugs (NSAIDs) and other pharmaceutical agents by facilitating the introduction of various functional groups through nucleophilic substitution reactions .

Reactivity and Functionalization

- The benzoic acid moiety can undergo esterification and amidation reactions, while the tosyl groups can be used to protect hydroxyl groups during synthesis. This reactivity profile allows chemists to design complex molecules with desired pharmacological properties .

Pharmaceutical Applications

Drug Development

- The compound is investigated for its potential therapeutic effects. Its structural components are conducive to enhancing the solubility and bioavailability of drug candidates. By modifying the tosyl groups, researchers can create derivatives that improve pharmacokinetic properties, thereby enhancing drug efficacy .

Bioconjugation Strategies

- In drug delivery systems, this compound is employed to create stable conjugates with proteins or peptides. This enhances the solubility and stability of therapeutic agents, making them more effective in clinical settings. The tosylate group facilitates the attachment of polyethylene glycol (PEG) chains, which are known to improve the pharmacokinetics of drugs by reducing immunogenicity and increasing circulation time in the bloodstream .

Material Science

Development of Functional Materials

- The compound's unique chemical properties enable its use in developing new materials with specific functionalities. For example, it can be incorporated into polymer matrices to create materials with tailored mechanical and thermal properties. Its ability to form stable linkages makes it valuable in creating advanced composites for various industrial applications .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid involves its ability to form covalent bonds with nucleophiles. The tosyl groups act as leaving groups, allowing the compound to participate in substitution reactions. This property makes it useful in modifying biomolecules and synthesizing complex organic structures .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(3-Tosyl-2-(tosylmethyl)propanoyl)phenylacetic acid

- 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzamide

- 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzonitrile

Uniqueness

4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid is unique due to its dual tosyl groups, which allow it to undergo multiple substitution reactions. This property makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .

Actividad Biológica

4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound features a benzoic acid core substituted with tosyl groups, which are known for their ability to enhance solubility and stability. The structural formula can be represented as follows:

The biological activity of this compound primarily involves its interactions with various biological targets, including enzymes and receptors. The tosyl groups may facilitate binding to target proteins, potentially modulating their activity.

Key Mechanistic Insights:

- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular responses.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways critical for cell survival and proliferation.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi.

- Anticancer Potential : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Research Findings

Recent studies have explored the biological effects of this compound through various experimental approaches.

Case Studies:

- Study on Antimicrobial Activity : A study evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 μg/mL.

| Pathogen | Concentration (μg/mL) | Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 50 | 75 |

| Escherichia coli | 50 | 70 |

- Anticancer Activity in Cell Lines : In a study focused on human breast cancer cell lines (MCF-7), treatment with varying concentrations (10 μM to 100 μM) resulted in increased apoptosis rates correlating with higher concentrations.

| Concentration (μM) | Apoptosis Rate (%) |

|---|---|

| 10 | 20 |

| 50 | 45 |

| 100 | 70 |

Propiedades

IUPAC Name |

4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O7S2/c1-17-3-11-22(12-4-17)33(29,30)15-21(16-34(31,32)23-13-5-18(2)6-14-23)24(26)19-7-9-20(10-8-19)25(27)28/h3-14,21H,15-16H2,1-2H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOBHXGITKMPPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.